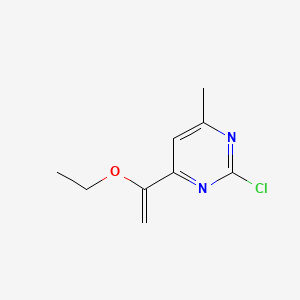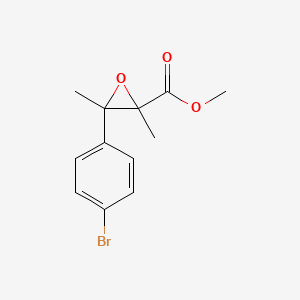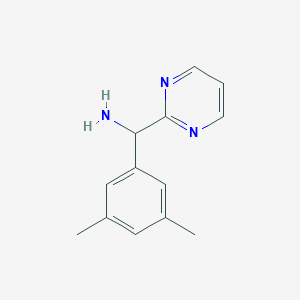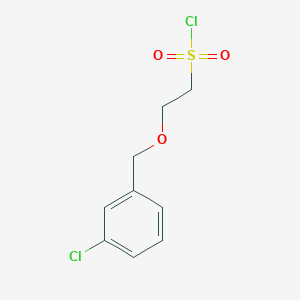
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClO3S. It is a clear, pale liquid with a molecular weight of 269.14 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it an invaluable tool for researchers and chemists .
准备方法
The synthesis of 2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride typically involves the reaction of 3-chlorobenzyl alcohol with ethane-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
化学反应分析
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate ester derivatives.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to the corresponding sulfonic acid using oxidizing agents like hydrogen peroxide.
Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions .
科学研究应用
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate ester derivatives. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .
相似化合物的比较
2-((3-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-((2-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride: This compound has a similar structure but with a chlorine atom at the 2-position instead of the 3-position.
2-((4-Chlorobenzyl)oxy)ethane-1-sulfonyl chloride: This compound has a chlorine atom at the 4-position instead of the 3-position.
The uniqueness of this compound lies in its specific reactivity and selectivity, which can be attributed to the position of the chlorine atom on the benzyl ring .
属性
分子式 |
C9H10Cl2O3S |
|---|---|
分子量 |
269.14 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H10Cl2O3S/c10-9-3-1-2-8(6-9)7-14-4-5-15(11,12)13/h1-3,6H,4-5,7H2 |
InChI 键 |
GXGTZYJPFRULFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)COCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-5-(tert-butyl)-2-methylbenzo[b]thiophene](/img/structure/B13643271.png)
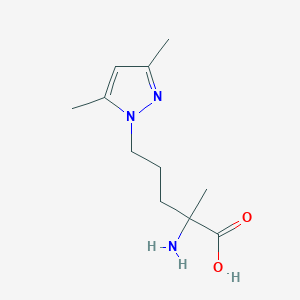

![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]cuprate(4-)](/img/structure/B13643286.png)
![1-(3,4-Dichlorophenyl)-6-(methoxymethyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13643288.png)

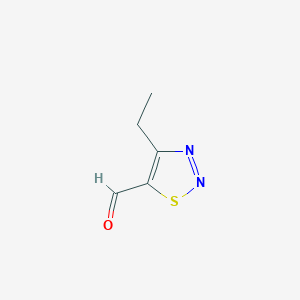

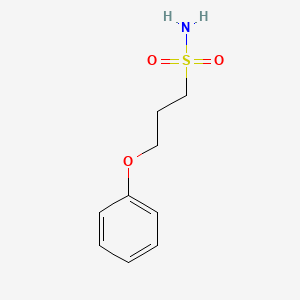
![(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(1-methyl-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B13643316.png)
![5-[(benzyloxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13643334.png)
